Ebaresdax Hydrochloride: A Technical Overview of its Core Mechanism of Action
Ebaresdax Hydrochloride: A Technical Overview of its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebaresdax hydrochloride (also known as ACP-044) is an investigational, orally bioavailable, small molecule that was under development for the treatment of acute and chronic pain.[1][2][3] It represents a novel, first-in-class approach as a non-opioid redox modulator.[1][2][3] This technical guide provides a comprehensive overview of the publicly available information regarding the core mechanism of action of Ebaresdax hydrochloride, with a focus on its role in modulating oxidative stress.
Core Mechanism of Action: Redox Modulation
The primary mechanism of action of Ebaresdax hydrochloride is believed to be the modulation of redox pathways involved in pain signaling.[1][2][4] It is proposed to function by reducing elevated levels of reactive oxygen and nitrogen species (RONS), with a particular focus on peroxynitrite.[1][4][5]
Tissue injury and inflammation trigger an overproduction of RONS, leading to a state of oxidative and nitroxidative stress.[5] These reactive species, including peroxynitrite, are thought to contribute significantly to the generation and maintenance of pain through several downstream effects:
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Peripheral and Central Nerve Sensitization: RONS can directly sensitize nociceptors, the specialized sensory neurons that detect painful stimuli, leading to a lower threshold for pain activation and an exaggerated pain response.
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Cytotoxicity: Excessive levels of RONS can cause cellular damage and death, contributing to the inflammatory response and pain.
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Inflammation: RONS play a crucial role as signaling molecules in the inflammatory cascade, perpetuating the inflammatory state and associated pain.
By reducing the levels of these reactive species, Ebaresdax hydrochloride is hypothesized to mitigate these downstream effects, thereby producing an analgesic effect.[1][4]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which Ebaresdax hydrochloride is believed to exert its effects.
Caption: Proposed mechanism of action of Ebaresdax hydrochloride.
Quantitative Data
The available quantitative data for Ebaresdax hydrochloride is limited. The following table summarizes the key findings from preclinical and clinical studies.
| Parameter | Value | Study Type | Source(s) |
| IC50 for Peroxynitrite Oxidation Inhibition (derived by SIN-1) | 3.7 ± 0.80 µM | In vitro Assay | [1] |
| IC50 for Peroxynitrite-Mediated Cytotoxicity Inhibition | 0.13 ± 0.02 µM | In vitro Assay | [1] |
| Phase 2 Clinical Trial (Acute Postoperative Pain - Bunionectomy) | |||
| Primary Endpoint: Cumulative Pain Intensity Score Difference vs. Placebo (400 mg, 4x daily) | -10.5 points | Clinical Trial | [1] |
| Statistical Significance (p-value) | 0.1683 (Not Significant) | Clinical Trial | [1][6] |
Experimental Protocols
Detailed experimental protocols for the preclinical assays are not publicly available. However, the design of the Phase 2 clinical trial for acute postoperative pain has been described.
Phase 2 Clinical Trial in Acute Postoperative Pain (Bunionectomy) - Study Design
The following workflow diagram outlines the key stages of the Phase 2 clinical trial (NCT04883238).
Caption: Workflow of the Phase 2 clinical trial for Ebaresdax in acute pain.
Methodology:
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Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group clinical trial.[1][7]
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Participants: 239 patients undergoing bunionectomy on one foot.[2][3][6]
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Intervention: Patients were randomized to one of three arms:
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Ebaresdax hydrochloride (ACP-044) 1600 mg once daily.
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Ebaresdax hydrochloride (ACP-044) 400 mg four times daily.
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Placebo.
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Dosing Regimen: The first dose was administered prior to surgery, with treatment continuing for a total of four days.[2][3]
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Primary Endpoint: The primary outcome was the comparison of cumulative pain intensity scores over 24 hours between the treatment arms and the placebo arm.[1][6] Pain intensity was self-reported by patients using a Numeric Rating Scale (NRS).
Development Status and Conclusion
The development of Ebaresdax hydrochloride (ACP-044) for acute postoperative pain was discontinued by Acadia Pharmaceuticals in August 2022, following the failure of the Phase 2 bunionectomy study to meet its primary endpoint.[8] The company was also investigating the compound for chronic pain associated with osteoarthritis, though the results of that trial are not detailed in the available information.[2][6]
References
- 1. acadia.com [acadia.com]
- 2. hcplive.com [hcplive.com]
- 3. Acadia’s Star CerSci Acquisition Fails First Test in Acute Pain - BioSpace [biospace.com]
- 4. Acadia Pharmaceuticals Announces Top-Line Results from Phase 2 Study Evaluating ACP-044 for the Treatment of Acute Postoperative Pain | Nasdaq [nasdaq.com]
- 5. Ebaresdax - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. fiercebiotech.com [fiercebiotech.com]
